

3,6-dichloro-triazolo[4,3-b]pyridazine CAS number

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Compound of Interest

Compound Name: 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1300590

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An In-depth Technical Guide to 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine

Introduction

3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole and pyridazine ring system.^[1] Its unique structure, characterized by two reactive chlorine substituents, makes it a valuable building block in medicinal chemistry and materials science.^[1] This versatile scaffold has been extensively utilized in the development of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and kinase inhibitory properties.^{[1][4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical and Computational Data

The fundamental properties of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized in the table below. This data is crucial for its identification, handling, and application in experimental settings.

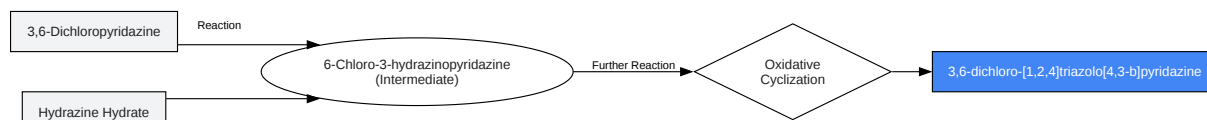
Property	Value	Reference
CAS Number	33050-38-3	[1][2][3][6][7]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₄	[1][2][3][6]
Molecular Weight	189.00 g/mol	[1][2][3]
IUPAC Name	3,6-dichloro-[1][2] [3]triazolo[4,3-b]pyridazine	[1]
Canonical SMILES	<chem>C1=CC(=NN2C1=NN=C2Cl)Cl</chem>	[1]
InChI	InChI=1S/C5H2Cl2N4/c6-3-1- 2-4-8-9-5(7)11(4)10-3/h1-2H	[1]
InChI Key	YHVQNULRPMZYEO- UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	43.08 Å ²	[2]
logP	1.4311	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

Synthesis and Experimental Protocols

The synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is of significant interest due to its role as a key intermediate.[8] The primary synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by cyclization.[1]

General Synthesis Workflow

The formation of the triazolopyridazine core generally proceeds through the reaction of a substituted pyridazine with a hydrazine source, leading to a key intermediate which then undergoes cyclization.



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Caption: General synthesis workflow for triazolopyridazines.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

A common laboratory-scale synthesis involves the following steps, adapted from various reported methods.^[4] Note: This is a generalized protocol and should be adapted with appropriate safety precautions.

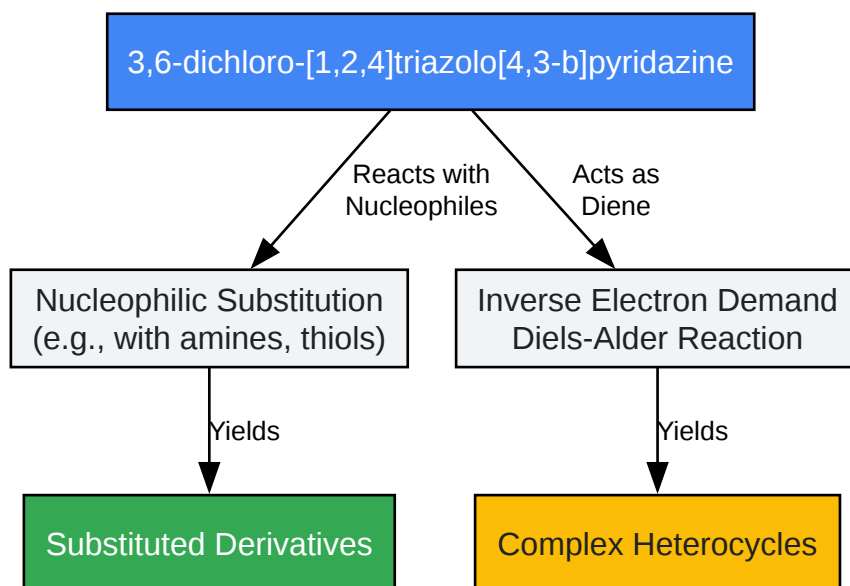
- **Step 1: Formation of 6-chloro-3-hydrazinopyridazine:** 3,6-dichloropyridazine is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
- **Step 2: Condensation:** The resulting 6-chloro-3-hydrazinopyridazine is then condensed with an appropriate aldehyde.^[4]
- **Step 3: Oxidative Cyclization:** The hydrazone intermediate from Step 2 undergoes oxidative cyclization to form the triazole ring. Reagents like ferric chloride or iodobenzene diacetate can be used for this step.^{[4][9]}

Recent research has focused on optimizing these methods, for instance, using microwave-assisted synthesis to significantly reduce reaction times from days to minutes.^[8]

Chemical Reactivity

The chemical reactivity of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. This allows for the

introduction of various functional groups at the 3 and 6 positions, enabling the creation of a diverse library of derivatives.



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Caption: Key reaction pathways for the title compound.

The molecule can also participate as an electron-deficient diene in inverse electron demand Diels-Alder reactions, facilitating the synthesis of more complex molecular architectures.^[1]

Biological Activity and Therapeutic Potential

The^{[1][2][3]}triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, and the 3,6-dichloro derivative serves as a crucial starting point for compounds with significant biological effects.

Anticancer Activity

Derivatives of 3,6-dichloro-^{[1][2][3]}triazolo[4,3-b]pyridazine have demonstrated potent antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma and fibrosarcoma.^{[1][10]}

- **Antitubulin Agents:** By modifying the core structure, researchers have developed potent antitubulin agents that bind to the colchicine site of tubulin, disrupting microtubule dynamics

and arresting cells in the G2/M phase of the cell cycle.[1][10] One such derivative, 4q, showed highly active antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines with IC₅₀ values of 0.014, 0.008, and 0.012 μ M, respectively.[10]

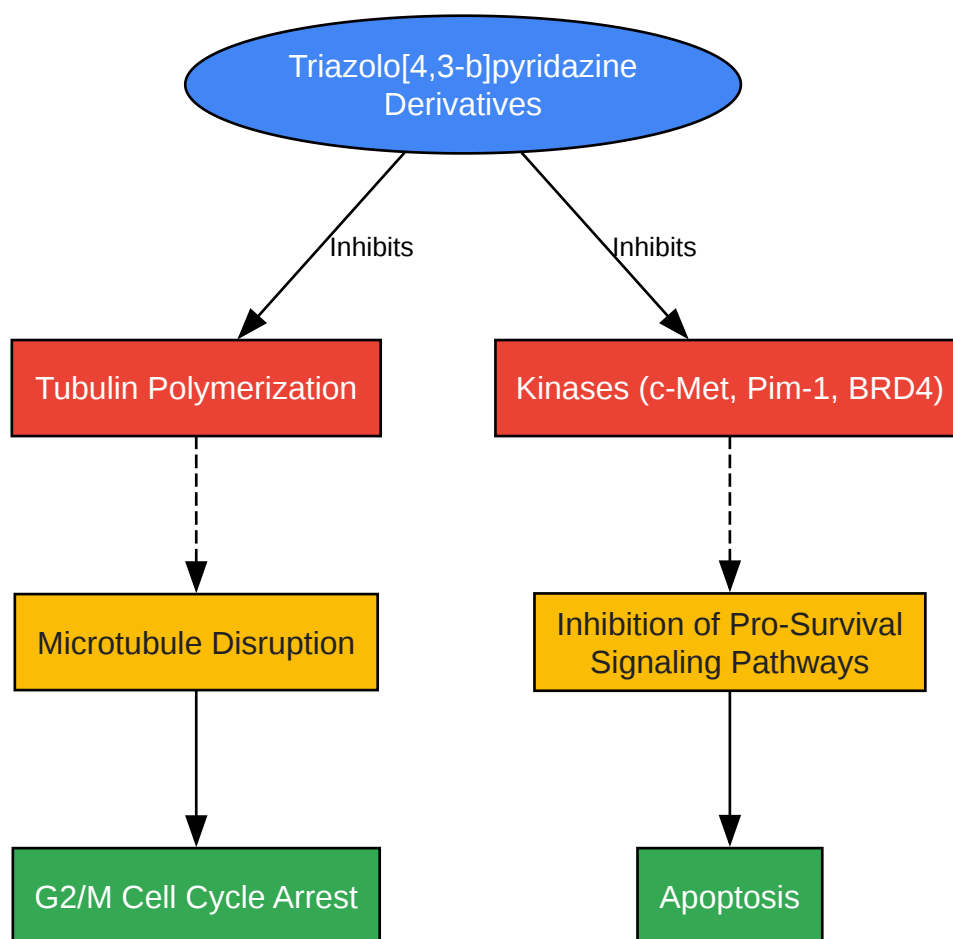
- Kinase Inhibition: The scaffold has been used to design inhibitors for several kinases implicated in cancer progression.
 - c-Met/Pim-1 Inhibitors: Novel derivatives have been synthesized as dual inhibitors of c-Met and Pim-1 kinases.[9] Compound 4g from one study showed potent inhibition with IC₅₀ values of 0.163 μ M for c-Met and 0.283 μ M for Pim-1.[9]
 - PIM Kinase Family: Other derivatives have been developed as selective pan-PIM or PIM-1/PIM-3 inhibitors.[5][11]
 - BRD4 Bromodomain Inhibitors: The triazolopyridazine core is a promising scaffold for developing inhibitors of BRD4, a key epigenetic reader.[12]

Other Therapeutic Areas

- Anticonvulsant Activity: Early studies explored the potential of this chemical class as anticonvulsant agents.[1][4]
- Anti-Cryptosporidium Activity: The related compound SLU-2633, which contains the triazolopyridazine head group, is a potent agent against *Cryptosporidium parvum* (EC₅₀ = 0.17 μ M).[13] This has spurred research into derivatives to improve potency and reduce off-target effects like hERG channel inhibition.[13]
- Antimicrobial and Herbicidal Activity: The broader class of triazolopyridazines has been investigated for antimicrobial and herbicidal properties.[4]

Mechanism of Action Visualization

The diverse biological activities often stem from the ability of these compounds to interact with key biological macromolecules, leading to the inhibition of cellular processes critical for cancer cell survival and proliferation.



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Caption: Simplified mechanism of action for anticancer derivatives.

Summary of Biological Activity

The following table presents a selection of quantitative data for potent derivatives based on the 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazine scaffold.

Compound/Derivative	Target(s)	Activity (IC ₅₀ / EC ₅₀)	Cell Line(s)	Reference
Derivative 4q	Tubulin Polymerization	0.008 µM	A549 (Lung)	[10]
0.012 µM	HT-1080 (Fibrosarcoma)	[10]		
0.014 µM	SGC-7901 (Gastric)	[10]		
Derivative 4g	c-Met / Pim-1	0.163 µM / 0.283 µM	N/A (Enzymatic)	[9]
SLU-2633 Analog	Cryptosporidium parvum	0.17 µM	N/A (In vitro)	[13]

Conclusion

3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine is a highly valuable and versatile heterocyclic intermediate. Its straightforward synthesis and the reactivity of its chlorine substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer agents, particularly as tubulin and kinase inhibitors, underscores its importance in modern drug discovery. Future research will likely continue to explore this scaffold for new therapeutic applications, focusing on optimizing potency, selectivity, and pharmacokinetic properties for clinical development.

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